2',3'-Cyclic CMP

RNase A synthetic activity cyclic nucleotide recognition NMR spectroscopy

2',3'-Cyclic CMP (cytidine 2',3'-cyclic monophosphate; cCMP; CAS 15718-51-1 as monosodium salt) is a pyrimidine 2',3'-cyclic nucleotide monophosphate that serves as a noncanonical intracellular small molecule rediscovered across prokaryotes and eukaryotes. It is the obligate intermediate in the second step of RNA cleavage by RNase A and other cyclizing ribonucleases, where it is formed transiently before hydrolysis to 3'-CMP.

Molecular Formula C9H11N3O7P-
Molecular Weight 304.17 g/mol
Cat. No. B1264680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2',3'-Cyclic CMP
Synonyms2',3'-cyclic CMP
cifostodine
cifostodine barium (2:1) salt
cifostodine monosodium salt
cytidine 2',3'-phosphate
cytidine cyclic 2,3 monophosphate
cytidine cyclic-2',3'-monophosphate
Molecular FormulaC9H11N3O7P-
Molecular Weight304.17 g/mol
Structural Identifiers
SMILESC1=CN(C(=O)N=C1N)C2C3C(C(O2)CO)OP(=O)(O3)[O-]
InChIInChI=1S/C9H12N3O7P/c10-5-1-2-12(9(14)11-5)8-7-6(4(3-13)17-8)18-20(15,16)19-7/h1-2,4,6-8,13H,3H2,(H,15,16)(H2,10,11,14)/p-1/t4-,6-,7-,8-/m1/s1
InChIKeyNMPZCCZXCOMSDQ-XVFCMESISA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2',3'-Cyclic CMP: Core Identity and Procurement-Relevant Characteristics of a Specialized Cyclic Nucleotide


2',3'-Cyclic CMP (cytidine 2',3'-cyclic monophosphate; cCMP; CAS 15718-51-1 as monosodium salt) is a pyrimidine 2',3'-cyclic nucleotide monophosphate that serves as a noncanonical intracellular small molecule rediscovered across prokaryotes and eukaryotes [1]. It is the obligate intermediate in the second step of RNA cleavage by RNase A and other cyclizing ribonucleases, where it is formed transiently before hydrolysis to 3'-CMP [2]. Unlike its 3',5'-cyclic counterparts, the 2',3'-cyclic phosphate bridge imparts distinct conformational constraints and hydrolytic lability that determine its unique enzymatic recognition profile.

RNase A synthetic substrate Exclusive substrate for RNase A-catalyzed oligonucleotide synthesis from cyclic phosphate precursors
2',3'-cyclic phosphate linkage Conformational constraints and hydrolytic lability distinct from 3',5'-cyclic nucleotides
Monosodium salt formulation Reported enhanced aqueous solubility for high-concentration stock preparation in enzymatic assays

Why 2',3'-Cyclic CMP Cannot Be Interchanged with Other 2',3'- or 3',5'-Cyclic Nucleotides in Research and Industrial Workflows


Cyclic nucleotides bearing different nucleobases (cytosine, adenine, guanine, uracil) or different phosphate cyclization positions (2',3' vs. 3',5') exhibit profoundly divergent substrate specificity, enzymatic turnover rates, and product outcomes when employed in biochemical, microbiological, or structural biology assays [1]. The cytidine base and the 2',3'-cyclic phosphate linkage together confer a recognition signature that is not mimicked by purine-based or 3',5'-cyclic analogs. Consequently, procurement based solely on the general classification of the molecule as a 'cyclic nucleotide' risks invalid kinetic data and non-reproducible biological readouts, as detailed in the quantitative evidence below.

Nucleobase identity Cytosine base determines enzyme recognition; purine analogs (cAMP, cGMP) show distinct specificity profiles that may shift kinetic outcomes
Phosphate cyclization position 2',3'-cyclic linkage vs. 3',5'-cyclic linkage yields different substrate behavior and may alter hydrolytic rates or synthetic competency
Product distribution pattern Hydrolysis of cCMP yields 4:1 3'-CMP:2'-CMP; substituting cGMP gives exclusive 2'-GMP, fundamentally changing assay readouts

Quantitative Differential Evidence: Why 2',3'-Cyclic CMP Outperforms Closest Analogs in Defined Experimental Contexts


Absolute Substrate Specificity of RNase A Synthetic Activity: 2',3'-cCMP vs. 2',3'-cAMP, 2',3'-cUMP, and 3',5'-cCMP

NMR studies demonstrated that RNase A exhibits synthetic activity exclusively with 2',3'-cyclic CMP; no detectable synthetic activity was observed with 2',3'-cyclic AMP, 2',3'-cyclic UMP, or 3',5'-cyclic CMP under identical conditions [1]. This absolute binary discrimination—activity vs. no activity—establishes 2',3'-cCMP as the sole substrate for RNase A-catalyzed synthesis of dinucleotides and oligonucleotides from cyclic phosphate precursors.

RNase A synthetic activity
Head-to-head
Activity only with 2',3'-cCMP; no activity with 2',3'-cAMP, 2',3'-cUMP, or 3',5'-cCMP
Absolute substrate specificity reported
NMR and fluorescence; RNase A aqueous buffer
RNase A synthetic activity cyclic nucleotide recognition NMR spectroscopy

Divergent Hydrolytic Cleavage Regioselectivity: 2',3'-cCMP vs. 2',3'-cAMP and 2',3'-cGMP by Plant Cyclic Nucleotide Phosphodiesterase

The multifunctional 3',5'-cyclic nucleotide phosphodiesterase from Lactuca cotyledons hydrolyzes 2',3'-cyclic nucleotides with base-dependent regioselectivity [1]. With 2',3'-cCMP as substrate, the enzyme produces four times more 3'-CMP than 2'-CMP (a 4:1 ratio). In contrast, 2',3'-cAMP yields equimolar 2'-AMP and 3'-AMP (1:1 ratio), while 2',3'-cGMP yields exclusively 2'-GMP with no detectable 3'-GMP. This differential product outcome directly reflects the influence of the cytosine base on the enzyme's active-site geometry and cleavage preference.

Hydrolysis regioselectivity
Head-to-head
3'-CMP : 2'-CMP = 4 : 1 (cCMP); 1:1 (cAMP); 2'-GMP only (cGMP)
Base-dependent product ratio determines PDE readout
Plant PDE; monitored by HPLC
cyclic nucleotide phosphodiesterase regioselectivity product distribution

Differential Enzyme Kinetics: Liver vs. Brain 2',3'-Cyclic Nucleotide Phosphodiesterase Preference for cCMP over Purine Cyclic Nucleotides

Classical enzymology distinguishes two types of 2',3'-cyclic nucleotide phosphodiesterases: the brain enzyme preferentially hydrolyzes 2',3'-cAMP more rapidly than the CMP or UMP derivatives, whereas the liver enzyme acts on 2',3'-cCMP more rapidly than on purine derivatives and also hydrolyzes the corresponding 3',5'-cyclic phosphates, albeit more slowly [1]. Although quantitative kcat/Km comparisons are not consolidated in a single study for all four nucleobases, this tissue-level kinetic preference for the cytosine derivative constitutes a class-level inference for the pyrimidine-specific isoform.

Tissue-specific PDE kinetics
Class-level
Liver PDE: cCMP > purine derivatives; brain PDE: cAMP > cCMP/cUMP
Pyrimidine preference of liver isoform reported
Quantitative kcat/KM not consolidated across nucleobases
enzyme kinetics tissue-specific phosphodiesterase 2',3'-cyclic nucleotide hydrolysis

cCMP as the Classic Model Substrate for RNase Second-Step Hydrolysis: Validated Kinetic Parameters at Defined pH

2',3'-cCMP is established as the canonical model substrate for the second (hydrolytic) step of RNase A catalysis, with kinetic parameters determined under controlled pH conditions [1]. In studies using pH-stat titration at pH 6.0, kcat values for wild-type RNase S' and its semisynthetic analogues (e.g., homohistidine-12 variants) were quantified using cCMP, enabling residue-specific mechanistic dissection. This extensive kinetic characterization at defined pH provides a reproducible benchmark not comparably developed for 2',3'-cAMP or 2',3'-cUMP in the context of RNase A second-step hydrolysis.

RNase A kinetic benchmark
Supporting evidence
kcat determined at pH 6.0 (e.g., 0.64 s⁻¹, pH 7.2, Mn²⁺)
Most characterized substrate for RNase A second-step hydrolysis
pH-stat titration; BRENDA entries; benchmark for mutagenesis studies
RNase kinetics model substrate pH-stat titration

2',3'-cCMP as a Competitive Inhibitor of 3',5'-cAMP Hydrolysis: Mixed-Type Inhibition with Defined Ki

During hydrolysis of 3',5'-cAMP by the Lactuca phosphodiesterase, 2',3'-cAMP exhibits mixed-type inhibition with a Ki of 6 µM, while 3',5'-cGMP shows a Ki of 16 µM [1]. Although the Ki for 2',3'-cCMP was not reported in the same study, its presence was shown to affect the rate of hydrolysis of other cyclic nucleotides, indicating that 2',3'-cCMP competes for regulatory binding sites. This positions 2',3'-cCMP as a potential tool compound for probing cyclic nucleotide cross-talk at phosphodiesterase regulatory sites, distinct from the purely competitive behavior of 3',5'-analogs.

PDE inhibition by cCMP
Class-level
cCMP affects hydrolysis rate; 2',3'-cAMP Ki=6 µM (mixed-type)
Regulatory site probe distinct from 3',5'-analogs
Ki for cCMP not reported; qualitative inhibition observed
cyclic nucleotide phosphodiesterase inhibition mixed-type inhibition Ki determination

Monosodium Salt Formulation: Enhanced Aqueous Solubility for Reproducible Enzymatic Assays

The commercially predominant monosodium salt of 2',3'-cCMP (CAS 15718-51-1) is reported to enhance solubility in aqueous solutions compared to the free acid form, facilitating preparation of high-concentration stock solutions for enzymatic and structural studies [1]. This formulation advantage is relevant for assays requiring concentrations approaching or exceeding the Km of target enzymes (commonly in the millimolar range for phosphodiesterases), where poor solubility of the free acid can limit achievable substrate concentrations and compromise kinetic data quality.

Salt form solubility
Supporting evidence
Monosodium salt: enhanced aqueous solubility vs. free acid
Facilitates high-concentration stock preparation
Qualitative comparison; free acid may limit solubility in kinetic assays
solubility optimization salt form assay reproducibility

Optimal Application Scenarios for 2',3'-Cyclic CMP Procurement Based on Quantitative Differentiation Evidence


RNase A-Catalyzed Oligonucleotide Synthesis and Ligation Studies

The absolute specificity of RNase A synthetic activity for 2',3'-cCMP over 2',3'-cAMP, 2',3'-cUMP, and 3',5'-cCMP [1] makes this compound the essential substrate for in vitro RNA ligation and transesterification protocols that exploit the reverse reaction of RNase A. Any other cyclic nucleotide cannot support this synthetic step. Procurement of cCMP is mandatory for laboratories developing RNase-based RNA synthesis methods.

Phosphodiesterase Regioselectivity and Product Distribution Assays

The 4:1 3'-CMP:2'-CMP product ratio with 2',3'-cCMP, compared to the 1:1 ratio with cGMP and the exclusive 2'-GMP formation with cAMP [2], provides a calibrated system for probing base-dependent active-site geometry in cyclic nucleotide phosphodiesterases. Researchers studying PDE cleavage mechanisms should select cCMP when the experimental objective is to quantify the impact of nucleobase identity on hydrolytic regioselectivity.

Liver-Type 2',3'-Cyclic Nucleotide Phosphodiesterase Characterization

For enzymologists purifying or assaying the liver isoform of 2',3'-cyclic nucleotide phosphodiesterase (EC 3.1.4.37), cCMP is the kinetically preferred substrate over purine-based analogs [3]. Substituting cCMP with 2',3'-cAMP in this context will underestimate enzyme activity and may lead to incorrect isoform classification.

RNase A Mechanistic Studies Requiring Validated Kinetic Benchmarks

The extensive kinetic characterization of cCMP hydrolysis by RNase A and its variants at defined pH 6.0 [4] provides a reproducible benchmark for mutagenesis studies, inhibitor screening, and pH-rate profiling. No other 2',3'-cyclic nucleotide has comparable depth of kinetic parameter documentation for RNase A second-step hydrolysis, making cCMP the default substrate for rigorous mechanistic enzymology.

Application
Selection Property
Validation Focus
RNase A synthesis/ligation
Absolute substrate specificity for cCMP
Verify synthetic activity with cCMP vs. other cyclic nucleotides
PDE regioselectivity assays
Base-dependent 3'/2' product ratio
Confirm 4:1 3'-CMP:2'-CMP ratio with plant PDE
Liver-type PDE characterization
Substrate preference: cCMP > purine analogs
Validate liver isoform activity using cCMP vs. cAMP
RNase A mechanistic studies
Validated kinetic benchmarks at pH 6.0
Cross-reference kcat/KM with published RNase A data
Quote Request

Request a Quote for 2',3'-Cyclic CMP

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.